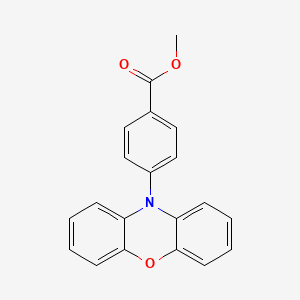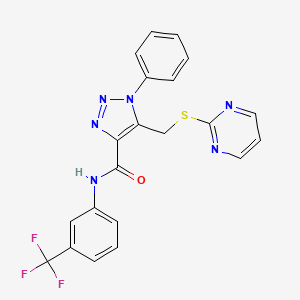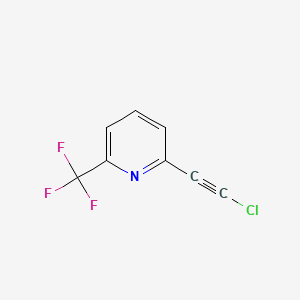
trans-3-Phenyloxypropenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-3-Phenyloxypropenylboronic acid: is an organic compound with the molecular formula C9H11BO3 and a molecular weight of 177.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to a trans-3-phenyloxypropenyl moiety. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-3-Phenyloxypropenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylboronic acid with trans-3-bromopropenyl phenyl ether under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Trans-3-Phenyloxypropenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenyl ketones.
Reduction: Reduction reactions can convert it into phenyl alcohol derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are employed in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Phenyl ketones.
Reduction: Phenyl alcohols.
Substitution: Various biaryl compounds.
Scientific Research Applications
Trans-3-Phenyloxypropenylboronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of trans-3-Phenyloxypropenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium(II) complexes, transferring its aryl group to the palladium center. This process forms a new carbon-carbon bond, which is a fundamental step in the catalytic cycle of the reaction .
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Phenylpropenylboronic acid
Comparison: Trans-3-Phenyloxypropenylboronic acid is unique due to its specific structure, which includes a phenyloxy group attached to a propenylboronic acid moiety. This structure imparts distinct reactivity and selectivity in chemical reactions, particularly in Suzuki-Miyaura coupling, compared to other boronic acids .
Properties
Molecular Formula |
C9H11BO3 |
|---|---|
Molecular Weight |
177.99 g/mol |
IUPAC Name |
[(E)-3-phenoxyprop-1-enyl]boronic acid |
InChI |
InChI=1S/C9H11BO3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-7,11-12H,8H2/b7-4+ |
InChI Key |
LHDGQFOYHNIJDM-QPJJXVBHSA-N |
Isomeric SMILES |
B(/C=C/COC1=CC=CC=C1)(O)O |
Canonical SMILES |
B(C=CCOC1=CC=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14119766.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14119767.png)
![2-Bromo-4-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14119773.png)





![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B14119818.png)



![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119853.png)

